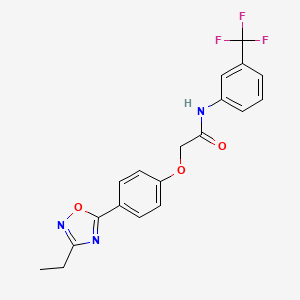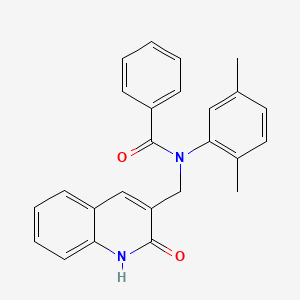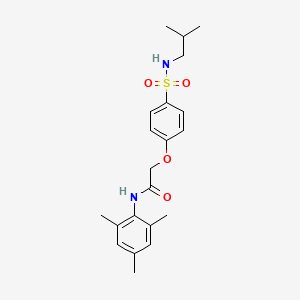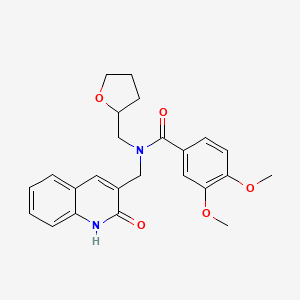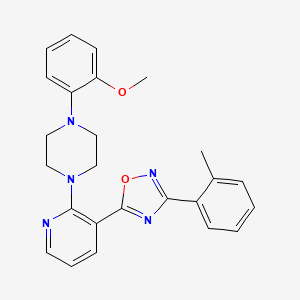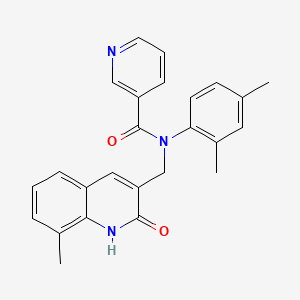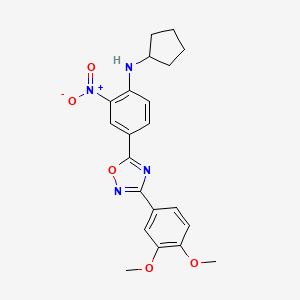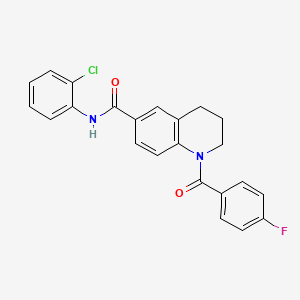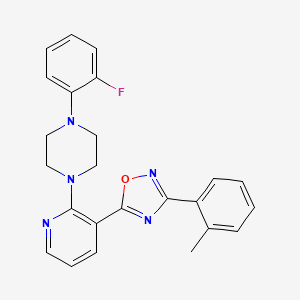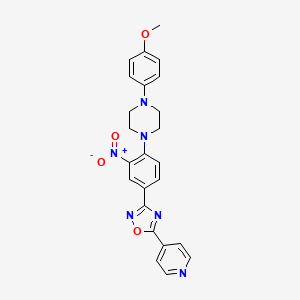
N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-4-methoxy-N-(m-tolyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-4-methoxy-N-(m-tolyl)benzamide, also known as HM-3, is a chemical compound that has been studied extensively in scientific research. This compound is synthesized using a specific method and has been found to have various biochemical and physiological effects.
作用機序
The mechanism of action of N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-4-methoxy-N-(m-tolyl)benzamide is not fully understood, but it is believed to act by inhibiting the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of prostaglandins. Prostaglandins are involved in various physiological processes, including inflammation, pain, and fever. By inhibiting COX-2 activity, this compound reduces the production of prostaglandins, leading to its anti-inflammatory, analgesic, and antipyretic effects.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. It has been shown to reduce inflammation, pain, and fever in animal models. Additionally, this compound has been found to have potential as an anti-cancer agent, as it induces apoptosis in cancer cells. This compound has also been found to have antioxidant properties and has been shown to protect against oxidative stress.
実験室実験の利点と制限
N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-4-methoxy-N-(m-tolyl)benzamide has several advantages for use in lab experiments. It is a relatively stable compound and can be easily synthesized using a specific method. Additionally, it has been extensively studied and has a well-documented mechanism of action. However, there are also limitations to the use of this compound in lab experiments. Its mechanism of action is not fully understood, and its potential side effects have not been fully characterized.
将来の方向性
There are several future directions for the study of N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-4-methoxy-N-(m-tolyl)benzamide. One area of research is the development of more potent and selective COX-2 inhibitors. Additionally, this compound has been found to have potential as an anti-cancer agent, and further research is needed to determine its efficacy in treating various types of cancer. Finally, this compound has antioxidant properties, and its potential use in the treatment of oxidative stress-related diseases warrants further investigation.
Conclusion:
In conclusion, this compound, or this compound, is a chemical compound that has been extensively studied in scientific research. It has various pharmacological properties, including anti-inflammatory, analgesic, and antipyretic effects, and has potential as an anti-cancer agent. While there are limitations to its use in lab experiments, this compound has several advantages and warrants further investigation in future research.
合成法
The synthesis of N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-4-methoxy-N-(m-tolyl)benzamide is a multistep process that involves the reaction of several chemical compounds. The first step involves the synthesis of 2-hydroxy-6-methylquinoline, which is then reacted with formaldehyde and para-toluidine to form N-(2-hydroxy-6-methylquinolin-3-yl)methyl)-4-methoxy-N-(m-tolyl)benzamide. The final step involves the reduction of this compound to form this compound.
科学的研究の応用
N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-4-methoxy-N-(m-tolyl)benzamide has been extensively studied in scientific research due to its potential as a therapeutic agent. It has been found to have various pharmacological properties, including anti-inflammatory, analgesic, and antipyretic effects. Additionally, this compound has been found to have potential as an anti-cancer agent and has been studied for its ability to induce apoptosis in cancer cells.
特性
IUPAC Name |
4-methoxy-N-[(6-methyl-2-oxo-1H-quinolin-3-yl)methyl]-N-(3-methylphenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24N2O3/c1-17-5-4-6-22(14-17)28(26(30)19-8-10-23(31-3)11-9-19)16-21-15-20-13-18(2)7-12-24(20)27-25(21)29/h4-15H,16H2,1-3H3,(H,27,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBXZJKPPYLEOFJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N(CC2=CC3=C(C=CC(=C3)C)NC2=O)C(=O)C4=CC=C(C=C4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

